3-[4-(Acetylamino)phenyl]-2-phenylpropanoic acid
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Description
The compound “3-acetamidophenylboronic acid” has a molecular formula of CHBNO and an average mass of 178.981 Da . Another compound, “2-(Acetylamino)-3-phenyl-2-propenoic acid”, has a chemical formula of C11H11NO3 .
Synthesis Analysis
There is a report on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of “3-acetamidophenylboronic acid” has a molecular formula of CHBNO, an average mass of 178.981 Da, and a monoisotopic mass of 179.075378 Da . The compound “DL-N-Acetaminocinnamic Acid” has a molecular formula of CHNO, an average mass of 205.210 Da, and a monoisotopic mass of 205.073898 Da .Chemical Reactions Analysis
Pinacol boronic esters, which are related to the compound , are involved in a catalytic protodeboronation process . This process is not well developed, but it has been reported to involve a radical approach .Physical And Chemical Properties Analysis
The compound “2-(Acetylamino)-3-phenyl-2-propenoic acid” crystallizes from H2O as the dihydrate, and on drying at 100°C, it forms the anhydrous compound which is hygroscopic .Scientific Research Applications
Drug Design and Delivery
3-[4-(Acetylamino)phenyl]-2-phenylpropanoic acid: is considered for its potential in drug design and delivery systems. Its structure could be utilized in the development of new drugs, particularly as a boron-carrier suitable for neutron capture therapy . This therapy is a form of cancer treatment that targets and destroys cancer cells more selectively than traditional radiotherapy.
Hydrolysis Studies
The compound’s susceptibility to hydrolysis at physiological pH is of interest. Understanding its behavior in aqueous solutions can inform its stability and reactivity, which are crucial for pharmacological applications . This knowledge is essential for ensuring the compound’s efficacy and safety in biological systems.
Organic Synthesis
In organic chemistry, 3-[4-(Acetylamino)phenyl]-2-phenylpropanoic acid could serve as a building block for synthesizing various organic compounds. Its boronic ester moiety is a key functional group that can undergo diverse chemical transformations, expanding the toolkit for synthetic chemists .
Catalytic Protodeboronation
The compound may be involved in catalytic protodeboronation processes. This reaction is significant for the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in the synthesis of complex organic molecules .
Anti-Inflammatory Applications
Derivatives of this compound have shown anti-inflammatory properties. They could inhibit the growth of certain cancer cells, making them potential candidates for anti-cancer drugs .
Peptidylglycine Alpha-Amidating Monooxygenase Inhibition
The compound has been identified as an inhibitor of peptidylglycine alpha-amidating monooxygenase. This enzyme is involved in the maturation of peptide hormones and neurotransmitters, indicating the compound’s potential in modulating these biological pathways .
properties
IUPAC Name |
3-(4-acetamidophenyl)-2-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(19)18-15-9-7-13(8-10-15)11-16(17(20)21)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQWGXXTRGAWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Acetylamino)phenyl]-2-phenylpropanoic acid |
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